Product packaging for Vibunazole(Cat. No.:CAS No. 80456-55-9)

Vibunazole

Cat. No.: B1683049
CAS No.: 80456-55-9
M. Wt: 309.79 g/mol
InChI Key: OCQPZTCGZAFWSG-UHFFFAOYSA-N
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Description

Contextualization of Vibunazole within Triazole Antifungal Agents (e.g., Bay n 7133)

This compound is recognized as a triazole antifungal agent. medkoo.combiocat.com The triazole class of antifungals, including compounds like fluconazole (B54011) and itraconazole (B105839), represents a significant advancement in the treatment of fungal infections compared to older agents such as imidazoles ebsco.comresearchgate.net. Triazoles generally exhibit increased specificity and potency due to their chemical structure ebsco.com. This compound is explicitly identified as a triazole compound with a mode of action similar to that of ketoconazole (B1673606), an imidazole (B134444) derivative ru.nl. It is also referred to interchangeably with the designation Bay n 7133 in research contexts medkoo.comoup.comnih.govoup.com.

Historical Perspectives on its Development and Initial Investigations

The development of antifungal agents has evolved over time, with the discovery of azoles following the earlier polyene antifungals researchgate.net. Ketoconazole, an imidazole, emerged in the early 1980s as an oral treatment option researchgate.net. This compound, as a triazole, appeared in research during this period, being compared with ketoconazole and other new azole compounds like Bay L 9139 in initial investigations oup.comnih.govoup.com. Early studies explored its in vitro antifungal activities against pathogenic yeasts nih.gov. Research also delved into its pharmacokinetics in animals and healthy human subjects following oral administration ru.nlnih.gov.

Significance of this compound Research in Antimicrobial Sciences

Research into compounds like this compound is significant within antimicrobial sciences due to the ongoing need for effective agents against fungal pathogens. researchgate.netujmm.org.ua Fungal infections pose a considerable threat, particularly in immunocompromised individuals . The emergence of resistance to existing antifungal drugs highlights the importance of investigating new compounds and classes ebsco.comujmm.org.uaresearchgate.net. Studies on this compound contributed to the understanding of the triazole class and their potential in treating various mycoses oup.comnih.govoup.comresearchgate.net. Its activity against species like Aspergillus was noted as a difference compared to ketoconazole ru.nl.

Current Status and Research Gaps Pertaining to this compound

While this compound was part of early investigations into triazole antifungals, more recent research tends to focus on newer generation triazoles such as posaconazole, voriconazole, and isavuconazole, which have shown improved activity against resistant and emerging pathogens researchgate.net. The available research indicates that this compound was studied in preclinical and Phase I studies . However, its progression through later phase clinical trials or its current clinical use is not prominently featured in recent literature compared to these later-generation triazoles. Research gaps may include comprehensive modern evaluations of its spectrum of activity against current resistant strains, detailed mechanisms of resistance if encountered, and a clearer understanding of its place, if any, in contemporary antifungal strategies. The focus in current antifungal research has shifted towards addressing issues like toxicity, drug resistance, and pharmacokinetic profiles, leading to the development of agents with enhanced properties researchgate.netujmm.org.ua.

Data Tables

While specific comprehensive data tables detailing this compound's activity across a wide range of fungi were not extensively available in the search results in a format suitable for direct extraction into interactive tables, some research findings provide insights into its comparative activity.

Based on the search results, a summary of comparative in vitro activity against Candida albicans from one study can be presented:

CompoundMICs Against C. albicans
This compound≤ 0.5 mg/l
Bay L 9139≤ 0.5 mg/l
Ketoconazole≤ 0.5 mg/l

Note: Data derived from a study comparing these agents in a murine model of systemic candidosis oup.comnih.govoup.com.

Another finding indicated that Aspergillus species were sensitive to this compound, distinguishing its spectrum from ketoconazole in that regard ru.nl.

Detailed Research Findings

Early research on this compound included investigations into its in vitro antifungal activities against pathogenic yeasts nih.gov. Studies in murine models of systemic candidosis compared this compound (Bay n 7133) with ketoconazole and Bay L 9139. These studies found that all three drugs were susceptible to the Candida albicans isolate used, with MICs of ≤ 0.5 mg/l oup.comnih.govoup.com. In therapy started the day after infection, all three drugs at 50 or 100 mg/kg/day prolonged survival in mice compared to controls, although ketoconazole showed a slight superiority oup.comnih.gov. At higher doses (200 mg/kg/day), ketoconazole and this compound were protective, while Bay L 9139 was not oup.comnih.gov. However, when treatment was initiated four days after infection, this compound and Bay L 9139 were ineffective at doses up to 200 mg/kg/day, whereas ketoconazole was effective at 100 mg/kg/day or higher oup.comnih.gov. Pharmacokinetic studies in mice indicated lower peak serum concentrations and reduced area-under-the-curve (AUC) for this compound and Bay L 9139 after continued administration compared to a single dose, suggesting that unfavorable pharmacokinetic properties with continued administration might contribute to their relative inefficacy in some scenarios oup.comnih.gov. Studies in animals (mice, rats, rabbits, beagle dogs, and rhesus monkeys) also explored this compound's pharmacokinetics, reporting peak concentrations in plasma and half-life variations across species and with multiple doses, potentially indicating enzyme induction in some species nih.gov. Research in healthy human subjects indicated that the oral absorption of this compound was reliably absorbed and not influenced by gastric acidity, unlike ketoconazole ru.nl.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20ClN3O2 B1683049 Vibunazole CAS No. 80456-55-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2/c1-14(2,3)15(20,8-19-11-17-10-18-19)9-21-13-6-4-12(16)5-7-13/h4-7,10-11,20H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQPZTCGZAFWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN1C=NC=N1)(COC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201001251
Record name 1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol
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Molecular Weight

309.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80456-55-9, 104358-25-0, 104358-26-1
Record name α-[(4-Chlorophenoxy)methyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol
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Record name Vibunazole
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Record name 1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol
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Record name α-tert-butyl-α-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-ethanol
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Record name VIBUNAZOLE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preclinical Pharmacological Characterization of Vibunazole

Pharmacokinetic Profiles of Vibunazole

Pharmacokinetic studies assess how a compound is handled by the organism over time, encompassing its absorption into the bloodstream, distribution to various tissues and fluids, metabolism into other compounds, and elimination from the body. While detailed preclinical pharmacokinetic data specifically for this compound in animal models is limited in the available information, some insights can be drawn, including data from early human studies where noted.

Absorption Dynamics and Influencing Factors

This compound has been shown to be absorbed following oral administration. ru.nl In a study involving healthy human volunteers, the absorption of orally administered this compound (400 mg tablets) was investigated under different conditions, including administration alone, after cimetidine (B194882) (to reduce gastric acidity), and after diluted hydrochloric acid (to increase gastric acidity). ru.nl The plasma concentration profile was adequately described by a one-compartmental open model with first-order absorption. ru.nl Notably, the kinetic parameters after oral administration did not significantly differ between the three modes of administration, suggesting that, unlike some other azole antifungals such as ketoconazole (B1673606), the absorption of this compound is not substantially influenced by gastric acidity in healthy individuals. ru.nl The mean absorption lag-time observed in this study was approximately 30 minutes, although with considerable variation. ru.nl

Distribution Patterns in Biological Systems

The distribution of this compound within biological systems involves its movement from the bloodstream into various tissues and body fluids. Information regarding the detailed tissue distribution of this compound in preclinical models is not extensively available in the provided data. However, a study in rabbits examined the penetration of this compound into the cerebrospinal fluid (CSF). acs.orgresearchgate.net This study indicated that this compound achieved intermediate concentrations in the CSF compared to other antifungal agents tested. acs.orgresearchgate.net The presence of meningeal inflammation in the rabbit model did not appear to significantly alter the penetration of this compound into the CSF. acs.orgresearchgate.net

Elimination Kinetics and Metabolic Clearance

Elimination refers to the removal of the parent compound and its metabolites from the body through processes like metabolism and excretion. In the study conducted in healthy human volunteers, the mean elimination half-life of this compound was reported to be 2 hours and 22 minutes. ru.nl While the study indicates that this compound is metabolized, specific details regarding the metabolic pathways involved or the primary routes of excretion (e.g., renal or hepatic) in preclinical models are not provided in the available information. ru.nl

Area Under the Curve (AUC) Analysis in Preclinical Models

The Area Under the Curve (AUC) is a pharmacokinetic parameter that represents the total exposure of the organism to the parent compound over time. In the context of the human volunteer study, AUC was considered a reliable parameter for assessing absorption, and the findings suggested that the oral absorption of this compound was nearly complete based on AUC analysis under the tested conditions. ru.nl However, specific quantitative AUC values derived from preclinical animal models are not detailed in the provided search results. Therefore, a data table presenting AUC analysis from preclinical studies cannot be generated based on the available information.

Mechanisms of Antifungal Action of this compound

This compound belongs to the class of azole antifungal agents, and its mechanism of action is characteristic of this group of compounds. asm.orggoogle.comoup.com

Inhibition of Fungal Ergosterol (B1671047) Biosynthesis

The primary mechanism by which azole antifungals, including this compound, exert their effect is through the inhibition of fungal ergosterol biosynthesis. asm.orggoogle.comoup.comnih.gov Ergosterol is a crucial sterol in the cell membranes of fungi, serving a similar function to cholesterol in mammalian cell membranes. google.comoup.com The synthesis of ergosterol is essential for maintaining the structural integrity and proper function of the fungal cell membrane. google.comoup.com

Azole antifungals target the enzyme sterol 14-alpha-demethylase (also known as CYP51, Erg11p, or Cyp51p). asm.orggoogle.comoup.comacs.org This enzyme is a cytochrome P-450-dependent enzyme that plays a critical role in the metabolic pathway leading to ergosterol. asm.orggoogle.comoup.com By inhibiting CYP51, this compound blocks the demethylation of lanosterol (B1674476), a precursor in the ergosterol synthesis pathway. google.comoup.com This inhibition leads to a depletion of ergosterol and a concomitant accumulation of 14-alpha-methyl sterols within the fungal cell membrane. asm.orggoogle.comacs.org The build-up of these abnormal sterols disrupts the ordered structure and fluidity of the membrane, impairing the function of membrane-bound enzymes and ultimately leading to fungal growth inhibition or cell death. google.com

Studies have demonstrated that this compound, like other azoles, selectively inhibits fungal ergosterol biosynthesis. nih.gov Cross-resistance studies in Candida albicans mutants resistant to various ergosterol biosynthesis inhibitors, including this compound, have further supported the understanding that these compounds target the same pathway. nih.gov

Interaction with Cytochrome P450-Dependent Lanosterol 14-alpha Demethylase (CYP51)

Azole antifungals, including triazoles like this compound, primarily exert their effect by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14-alpha demethylase (CYP51). medscape.comnih.govdrugbank.comnih.govacs.org This enzyme is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes. medscape.comnih.govdrugbank.comacs.org Inhibition of CYP51 leads to the accumulation of 14-alpha-methyl sterols and a depletion of ergosterol, disrupting the structure and function of the fungal cell membrane, which is essential for fungal survival. nih.govdrugbank.comdrugbank.com While azoles are designed to selectively target fungal CYP51, they can also interact with human CYP450 enzymes, although typically with lower affinity. acs.orgnih.gov

Cellular and Molecular Impact on Fungal Pathogen Viability and Growth

The inhibition of ergosterol synthesis by this compound impacts fungal pathogen viability and growth. This disruption of the cell membrane can lead to cell lysis and inhibition of fungal growth. drugbank.comdrugbank.com Studies comparing this compound with other azoles like ketoconazole and fluconazole (B54011) have investigated their effects on fungal viability. For instance, studies involving Candida species indicated that this compound, similar to ketoconazole and another triazole, ICI 153066, appeared to be strictly fungistatic, meaning it inhibited fungal growth rather than directly killing the fungal cells, at least in certain in vitro conditions. oup.com

In Vitro Antifungal Spectrum and Susceptibility Studies

In vitro studies have been conducted to determine the range of fungal species susceptible to this compound and to quantify its inhibitory effects. These studies often employ methods such as relative inhibition factors (RIFs) and minimum inhibitory concentration (MIC) determinations. nih.govoup.comdntb.gov.uaasm.org

Activity Against Candida Species (e.g., Candida albicans)

This compound has demonstrated activity against Candida species. In comparative in vitro studies using relative inhibition factors (RIFs), this compound showed activity against Candida isolates that was comparable to that of established imidazole (B134444) antifungals such as clotrimazole, ketoconazole, and tioconazole. nih.govoup.com Specifically, this compound, along with other agents like butoconazole, terconazole, and itraconazole (B105839), yielded mean RIFs below 60% in tests with Candida species. nih.govoup.com However, none of the newer compounds tested, including this compound, achieved RIFs as low as amphotericin B against the Candida isolates. nih.govoup.com

In studies comparing the activity of different azoles against Candida albicans, this compound's effect at higher concentrations (e.g., 8 x 10⁻⁵ M) was noted to be similar to that of ketoconazole. oup.com While some azoles like miconazole (B906) exhibit a marked lethal effect against Candida albicans at moderately elevated concentrations, this compound, ketoconazole, and ICI 153066 did not appear to possess significant fungicidal activity in earlier reports. oup.com

Efficacy Against Aspergillus Species

This compound has also shown efficacy against Aspergillus species in vitro. In comparative studies using RIFs, this compound was found to be as active as ketoconazole against Aspergillus isolates. nih.govoup.com Against Aspergillus isolates, itraconazole demonstrated even greater in vitro activity than amphotericin B, with a mean RIF of 25%. nih.govoup.com Among orally active antifungals tested in one study, ketoconazole and this compound showed virtually identical inhibitory activity in terms of RIF, with mean RIFs of 56% and 55%, respectively. oup.com In studies evaluating the in vitro activities of various antifungal agents and their combinations against Aspergillus species, this compound (referred to as Bay n 7133) was tested alone and in combination with amphotericin B against Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. nih.gov When tested alone, this compound was the most active azole against A. fumigatus but was less active against A. flavus compared to ketoconazole. nih.gov The addition of this compound to amphotericin B did not consistently alter the MICs in these studies. nih.gov

Inhibitory Effects on Dermatophyte Fungi

This compound has demonstrated inhibitory effects on dermatophyte fungi. In vitro tests using RIFs showed that this compound, along with most other new antifungals tested, yielded very low RIFs against dermatophyte isolates. nih.govoup.com This level of inhibition was comparable to that of established imidazole antifungals. nih.govoup.com

Determination of Minimum Inhibitory Concentrations (MICs)

The determination of Minimum Inhibitory Concentrations (MICs) is a standard method for assessing the in vitro activity of antifungal agents. ru.nlf2g.com MICs represent the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus. oup.com While RIF data suggested the potential of this compound for antifungal chemotherapy, MIC data sometimes presented a less favorable view of the newer antifungals. nih.govoup.com The interpretation and comparison of MIC data for azole antifungals can be complex due to variations in testing methods, including the growth medium used (e.g., pH) and inoculum size. asm.orgoup.com Azole antifungals can also cause partial inhibition of fungal growth over a range of concentrations, which can complicate the subjective determination of MIC endpoints, particularly with yeast species like Candida albicans. oup.com Studies have explored improved methods for estimating azole antifungal inhibitory concentrations against Candida species, including the use of antibacterial antibiotics in the test medium to achieve clearer endpoints. oup.com In one study comparing several azoles, including this compound, the MICs obtained in the presence of certain antibacterial antibiotics were comparable to those in a defined medium and were easier to read due to the absence of partial inhibition. oup.com

In studies comparing this compound (Bay n7133) and ketoconazole in the therapy of systemic candidosis in mice, the Candida albicans isolate used, as well as isolates obtained after treatment, were reported to be susceptible to both drugs with MICs ≤ 0.5 mg/l. oup.comnih.gov

Comparative In Vitro Activity with Established Antifungal Agents

In vitro studies have been conducted to compare the antifungal activity of this compound (BAY n-7133) with several established antifungal agents. These comparisons typically involve determining the minimum inhibitory concentrations (MICs) of the compounds against a panel of fungal isolates. Early research compared this compound with nine other antifungal agents, including other azoles like bifonazole (B1667052), butoconazole, isoconazole, itraconazole, oxiconazole, sulconazole, and terconazole, as well as BAY 1-9139 and Ro 14-4767/002. oup.comoup.com Another study compared this compound (BAY n 7133) with miconazole and ketoconazole, as well as other new agents like bifonazole (BAY h 4502), ICI 153,066, and Ro 14-4767/002. nih.gov

These studies indicated that this compound demonstrated broad-spectrum antifungal activity. nih.gov However, some comparisons suggested that this compound was among the least active agents tested in certain in vitro settings compared to others like Ro 14-4767/002, which showed high activity against Candida albicans, dermatophytes, and Sporothrix schenckii, and ICI 153,066, which was active against Torulopsis glabrata (now Candida glabrata). nih.gov The in vitro activity of antifungal agents can be influenced by factors such as the test method, incubation temperature, pH of the medium, and inoculum size. karger.comnih.gov For instance, the activity of some azoles and polyenes can be pH-dependent. nih.gov

While specific detailed comparative MIC data for this compound across a wide range of pathogens and test conditions were not extensively available in the provided search results, the existing information indicates that its in vitro efficacy was evaluated alongside contemporary and established antifungal compounds to understand its relative potency.

In Vivo Efficacy Studies in Experimental Models

In vivo studies are crucial for assessing the effectiveness of antifungal compounds in a living system, providing insights beyond in vitro observations. Experimental models, often utilizing immunocompromised animals, are employed to simulate systemic fungal infections and evaluate the therapeutic potential of agents like this compound. ethernet.edu.etru.nl

Models of Systemic Fungal Infections (e.g., Systemic Candidosis in Murine Models)

Evaluation of Survival Rates and Pathogen Clearance

Key endpoints in in vivo efficacy studies include the evaluation of survival rates among treated animals compared to control groups, and the assessment of pathogen clearance from infected tissues or organs. Improved survival rates and a reduction in fungal burden in organs like the kidneys, liver, or brain are indicative of a compound's in vivo efficacy. While the search results refer to studies evaluating survival and pathogen clearance for other antifungal agents in murine models of candidiasis and aspergillosis ru.nl, specific data detailing the survival rates and pathogen clearance achieved with this compound treatment in experimental models were not found in the provided snippets. Generally, effective antifungal therapy in these models leads to a significant increase in survival time or rate and a decrease in the number of viable fungal cells in infected organs.

Correlation Between Pharmacokinetic Parameters and In Vivo Efficacy

Understanding the relationship between the pharmacokinetic parameters of an antifungal agent (such as absorption, distribution, metabolism, and excretion) and its in vivo efficacy is vital for predicting therapeutic outcomes. Pharmacokinetic studies help determine drug concentrations at the site of infection over time, which can then be correlated with microbiological outcomes (pathogen clearance) and clinical outcomes (survival). ru.nl Studies with other antifungal agents, like fluconazole, have shown good correlation between in vivo and in vitro results for different strains, although discrepancies can exist when comparing different drugs, potentially due to differences in drug distribution or metabolism. asm.org While the concept of correlating pharmacokinetics with efficacy is a standard part of preclinical evaluation for azole antifungals ru.nlasm.org, specific data detailing the pharmacokinetic profile of this compound and its correlation with in vivo efficacy were not present in the provided search results.

Comparative Therapeutic Outcomes with Other Antifungal Compounds

Comparative in vivo studies assess the therapeutic efficacy of a new antifungal compound relative to established treatments in experimental infection models. Such studies provide valuable information on whether the new agent offers advantages in terms of potency or spectrum of activity in a living system. The search results mention comparative activities of this compound (BAY n 7133) with other agents like ICI 153,066 and ketoconazole in murine models researchgate.net, and the general practice of comparing new triazoles with existing ones like fluconazole and itraconazole in various animal models of systemic fungal infections. nih.govasm.org While the search results indicate that this compound was included in such comparative in vivo evaluations researchgate.net, specific detailed outcomes regarding survival rates, pathogen clearance, or other efficacy measures compared to other agents in these models were not provided in the snippets. Comparative studies are crucial for positioning a new antifungal within the existing therapeutic landscape.

Advanced Research Domains in Vibunazole Chemistry and Biology

Stereochemical Considerations and Enantiomeric Studies of Vibunazole

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect in pharmaceutical research as stereoisomers can exhibit different biological activities, metabolism, and toxicity nih.govbiomedgrid.com. Chiral compounds, which have non-superimposable mirror image forms called enantiomers, are particularly relevant in this context nih.govbiomedgrid.com. This compound possesses a chiral center, leading to the existence of enantiomers.

Research has specifically investigated this compound and its enantiomers, focusing on their synthesis, antifungal activity, and pharmacokinetics nih.gov. Studies have compared the antifungal activity of the individual enantiomers with that of the racemic mixture (an equal mixture of both enantiomers) nih.gov. Evaluating the distinct biological profiles of each enantiomer is crucial because one enantiomer may be more biologically active, while the other could be less active or even interfere with the desired activity nih.gov. Furthermore, enantiomers can be metabolized and cleared at different rates, impacting their pharmacokinetic profiles nih.govbiomedgrid.com.

While specific detailed data on the differential antifungal activity or pharmacokinetic parameters of individual this compound enantiomers were not extensively detailed in the search results beyond the mention of dedicated studies nih.govresearchgate.net, the general principle in pharmaceutical science is that isolating and studying single enantiomers can lead to improved efficacy, tolerability, and safety of drugs nih.gov.

Synthetic Methodologies for this compound and its Analogues

The synthesis of this compound and its analogues involves the construction of the core triazole structure and subsequent modifications. Triazole rings are important heterocyclic scaffolds in medicinal chemistry due to their diverse biological activities, including antifungal properties mdpi.comfrontiersin.orgnih.gov.

Strategies for Triazole Core Synthesis

The 1,2,4-triazole (B32235) core, present in this compound, can be synthesized through various methods. General strategies for synthesizing 1,2,4-triazoles often involve reactions that form the five-membered ring containing three nitrogen and two carbon atoms mdpi.comfrontiersin.orgnih.gov. Common approaches include cycloaddition reactions and reactions utilizing specific nitrogen-containing precursors like hydrazones or amidoximes frontiersin.orgnih.gov.

While the specific detailed synthetic route for the this compound triazole core was not fully elucidated in the provided search snippets, research on triazole synthesis highlights methods such as copper-catalyzed cycloaddition reactions and strategies involving the reaction of nitriles with hydroxylamine (B1172632) mdpi.comfrontiersin.orgnih.gov. These methods aim to achieve the triazole ring formation efficiently and selectively.

Approaches for Structural Modifications and Derivatives

Synthesizing analogues of this compound involves modifying different parts of the molecule to explore the impact of structural changes on biological activity. This often includes altering the substituents on the triazole ring, the phenoxy group, or the tert-butyl alcohol moiety hmdb.canih.gov.

Research on azole antifungals and other bioactive molecules demonstrates common strategies for structural modifications, such as introducing different substituents on aromatic rings, altering linker chains, or incorporating other heterocyclic systems mdpi.commdpi.complos.org. These modifications are guided by structure-activity relationship studies to identify key molecular features responsible for antifungal potency plos.orgnih.gov. For example, modifications to the carboaromatic ring or the triazole rings have been explored in the synthesis of fluconazole (B54011) analogues to improve antifungal activity and pharmacokinetic properties mdpi.com.

Evaluation of Synthetic Pathways for Yield and Selectivity

Evaluating synthetic pathways is crucial for developing efficient and practical methods for producing this compound and its analogues. Key parameters in this evaluation include yield and selectivity wikipedia.orgmdpi.commdpi.com.

Yield refers to the amount of desired product obtained from a reaction relative to the theoretical maximum wikipedia.org. High yields are desirable for efficient synthesis. Selectivity refers to the preference of a reaction to form a specific product over others wikipedia.orgmdpi.com. Achieving high selectivity is important to minimize the formation of by-products and simplify purification mdpi.commdpi.com.

Structure-Activity Relationship (SAR) Investigations for Enhanced Antifungal Potency

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and development. These investigations aim to understand how variations in the chemical structure of a compound affect its biological activity nih.govplos.orgnih.gov. For this compound, SAR studies would explore which parts of the molecule are essential for its antifungal action and how modifications to these parts influence potency against various fungal species.

Research on this compound has included SAR investigations nih.gov. These studies likely involve synthesizing a series of this compound analogues with specific structural changes and then testing their antifungal activity against relevant fungi, such as Candida albicans nih.govnih.gov. By correlating the structural variations with the observed antifungal potency, researchers can identify key functional groups or structural motifs that contribute to the desired activity.

General SAR principles in antifungal research targeting the ergosterol (B1671047) pathway suggest that the azole ring is crucial for binding to the fungal cytochrome P450 14α-demethylase enzyme researchgate.netresearchgate.net. Modifications to other parts of the molecule can influence factors like lipophilicity, which affects cellular uptake and distribution, or steric and electronic properties, which can impact binding affinity to the target enzyme mdpi.complos.org.

While specific detailed SAR data for this compound analogues were not extensively provided in the search results, the mention of SAR investigations in relation to its antifungal activity and enantiomers highlights the importance of this research domain in understanding and potentially enhancing the compound's therapeutic potential nih.gov. Studies on other azole antifungals have shown that the presence and position of substituents on aromatic rings and the nature of linker groups can significantly impact antifungal activity mdpi.complos.org.

Challenges and Future Research Trajectories for Vibunazole

Exploration of Antifungal Resistance Mechanisms Relevant to Azoles

Antifungal resistance is a growing concern, jeopardizing the effectiveness of existing treatments, including azoles biorxiv.orgfrontiersin.org. Fungi employ various mechanisms to develop resistance to azole drugs.

Role of Membrane Transporter Overexpression (Efflux Pumps) in Azole Resistance

One of the primary mechanisms of azole resistance in fungal pathogens, particularly Candida species, is the overexpression of membrane transporters, commonly referred to as efflux pumps nih.govmdpi.comasm.orgelsevier.estandfonline.combiomedpharmajournal.org. These protein pumps actively transport antifungal drugs out of the fungal cell, reducing intracellular drug concentrations below therapeutic levels nih.govbiomedpharmajournal.org. Two major superfamilies of efflux pumps are involved: the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters nih.govasm.orgbiomedpharmajournal.org.

In Candida albicans, key ABC transporters implicated in azole resistance include Cdr1 and Cdr2, while the MFS transporter Mdr1 also contributes significantly nih.govmdpi.comtandfonline.com. Overexpression of CDR1 and CDR2 genes, and the MDR1 gene, leads to enhanced drug efflux and decreased azole accumulation within the fungal cell nih.govmdpi.combiomedpharmajournal.org. This mechanism has been observed in various Candida species, including C. glabrata, C. krusei, C. parapsilosis, C. dubliniensis, and the emerging multidrug-resistant C. auris mdpi.com. Studies using efflux-pump inhibitors have demonstrated a reversal of azole resistance phenotype in some Candida isolates, suggesting the significant role of these transporters elsevier.es.

The relevance of efflux pump-mediated resistance to Vibunazole lies in its classification as an azole. Like other azoles, this compound may be a substrate for these fungal efflux pumps. Therefore, future research on this compound needs to investigate its susceptibility to transport by known azole efflux pumps in various fungal species and the impact of efflux pump overexpression on this compound efficacy.

Impact of Target Enzyme Alterations (e.g., ERG11/CYP51 Mutations) on Azole Susceptibility

Alterations in the fungal target enzyme, lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene in yeasts and CYP51 in molds), represent another crucial mechanism of azole resistance biorxiv.orgscielo.brnih.govoup.commdpi.comasm.org. Point mutations in the ERG11 gene can lead to amino acid substitutions in the enzyme, affecting the binding affinity of azole drugs scielo.brnih.govoup.comasm.org. Over 140 different amino acid substitutions have been reported in C. albicans CYP51 from clinical strains, although not all confer an azole resistance phenotype asm.org. Some common alterations in C. albicans are located near the heme-binding site, such as R467K and G464S nih.gov. These mutations can result in reduced inhibition of the enzyme by azoles, allowing ergosterol (B1671047) biosynthesis to continue even in the presence of the drug biorxiv.org.

Mutations in ERG11 can occur during long-term azole treatment and may lead to cross-resistance to multiple azole drugs biorxiv.org. These mutations often cluster in specific "hot spots" within the ERG11 gene scielo.brasm.org. Beyond point mutations, overexpression of the ERG11 gene itself can also contribute to resistance by increasing the amount of target enzyme, thereby requiring higher drug concentrations to achieve effective inhibition scielo.br.

Other Adaptive and Genomic Mechanisms of Fungal Resistance

Beyond efflux pump overexpression and target enzyme alterations, fungi employ other adaptive and genomic mechanisms to develop azole resistance. These can include alterations in other genes involved in the ergosterol biosynthesis pathway (e.g., ERG3, ERG6) that can prevent the accumulation of toxic sterol intermediates mdpi.commdpi.com.

Genomic plasticity, such as aneuploidy (changes in chromosome copy number), has also been recognized as a mechanism for rapid adaptation to antifungal stress and the development of azole resistance frontiersin.orgnih.govmdpi.complos.org. For instance, isochromosome formation involving chromosome 5 has been frequently observed in fluconazole-resistant C. albicans isolates plos.org. These large-scale genomic changes can lead to altered expression of multiple genes, including those involved in drug transport or ergosterol synthesis, contributing to a polygenic resistance phenotype mdpi.compnas.org.

Other mechanisms may involve changes in stress response pathways and biofilm formation, which can provide a protective environment for fungal cells against antifungal agents pnas.orgmicrobiologyresearch.org.

Future research on this compound should explore the potential for these broader adaptive and genomic mechanisms to contribute to reduced susceptibility. Understanding the full spectrum of resistance mechanisms relevant to this compound is essential for predicting and combating the emergence of resistance in clinical settings.

Addressing Unfavorable Pharmacokinetic Properties in Therapeutic Contexts

Pharmacokinetic properties, which describe how a drug is absorbed, distributed, metabolized, and excreted, play a critical role in its therapeutic efficacy. Early studies on this compound in mice indicated that its relative inefficacy in treating systemic candidosis compared to ketoconazole (B1673606) appeared to be related to unfavorable pharmacokinetic properties with continued administration nih.govoup.comresearchgate.net. Specifically, pharmacokinetic studies showed lower peak serum concentrations and reduced area-under-the-curve (AUC) for this compound after 26 days of treatment compared to a single dose administration nih.govoup.com.

A study in healthy human subjects administered oral this compound as 400 mg tablets reported a mean peak time of 1 hour 29 minutes, a mean peak concentration of 2.76 mg/l, and a mean elimination half-life of 2 hours 22 minutes oup.comnih.gov. The absorption lag-time showed considerable variation oup.comnih.gov.

These findings suggest that the pharmacokinetic profile of this compound, particularly its relatively short half-life and potential for altered exposure upon repeated dosing, could limit its clinical utility. Addressing these unfavorable pharmacokinetic properties is a significant challenge for the therapeutic development of this compound. This could involve strategies to improve its absorption, reduce its metabolism, or prolong its elimination half-life.

Opportunities for Novel Formulation Development to Optimize Bioavailability

The bioavailability of an orally administered drug, which is the proportion of the drug that enters the circulation when introduced into the body and is able to produce an active effect, can be significantly impacted by its solubility and absorption characteristics pharm-int.com. Poor water solubility is a major challenge in the development of oral formulations for many drug candidates, including some azole antifungals pharm-int.comnih.govdrug-dev.com. While specific data on the solubility of this compound was not extensively found in the search results, the observation of unfavorable pharmacokinetic properties in early studies suggests that bioavailability could be a factor.

Novel formulation strategies can be employed to improve the dissolution rate and bioavailability of poorly soluble compounds. These approaches include particle size reduction techniques like micronization and nanomilling, the formation of solid dispersions where the drug is dispersed in an amorphous or molecular form within a matrix, and the use of lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) pharm-int.comnih.govdrug-dev.com.

For azoles like voriconazole, which has low water solubility, SMEDDS formulations have shown potential to improve bioavailability nih.gov. These systems can enhance drug solubility and absorption by forming fine oil-in-water emulsions upon contact with gastrointestinal fluids nih.gov.

Given the potential pharmacokinetic limitations of this compound, there are opportunities for novel formulation development to optimize its bioavailability. Research into different formulation approaches, such as solid dispersions, nanocrystals, or lipid-based systems, could help achieve more favorable absorption profiles and potentially improve its therapeutic efficacy. pharm-int.comdrug-dev.com

Investigation of Potential Combination Therapies Involving this compound

The increasing prevalence of antifungal resistance highlights the need for alternative treatment strategies, including combination therapies biomedpharmajournal.org. Combining antifungal agents with different mechanisms of action or combining antifungals with non-antifungal agents that can restore susceptibility are promising approaches to overcome resistance and improve treatment outcomes biomedpharmajournal.org.

In the context of azole resistance, combination therapies could aim to counteract specific resistance mechanisms. For example, combining an azole with an efflux pump inhibitor could prevent the active extrusion of the azole from fungal cells, thereby restoring effective intracellular drug concentrations asm.orgbiomedpharmajournal.org. Studies have explored the use of various compounds, including natural products and other chemicals, in combination with azoles to combat resistance mediated by efflux pump overexpression biomedpharmajournal.org.

Another strategy involves combining azoles with agents that target different pathways essential for fungal survival or virulence. This could include drugs that affect cell wall synthesis (like echinocandins), or other cellular processes mdpi.com.

Identification of New Therapeutic Applications Beyond Systemic Candidosis

This compound has primarily been discussed and studied in the context of treating systemic candidosis. nih.gov Its activity against Aspergillus species has also been noted. ru.nl However, the potential for this compound to be applied to other fungal infections beyond these indications appears to be an area requiring further exploration.

The mechanism of action of this compound, inhibiting ergosterol synthesis, is common to the azole class of antifungals, which collectively demonstrate activity against a broad range of fungi, including various Candida species, Aspergillus species, Cryptococcus species, and dermatophytes. researchgate.netmedscape.commdpi.commdpi.com Given this broad-spectrum potential inherent to azoles, investigating this compound's efficacy against other pathogenic fungi responsible for invasive mold diseases or neglected tropical fungal infections could reveal new therapeutic applications. asm.orgmdpi.com

Research into new applications for antifungal compounds often involves screening against diverse fungal panels and evaluating efficacy in relevant in vitro and in vivo models of infection. nih.govresearchgate.net While specific published research detailing investigations into new therapeutic applications for this compound beyond candidosis is limited in the search results, the broader field of antifungal drug discovery is actively exploring the repurposing of existing compounds and the evaluation of novel agents against a wider spectrum of fungal pathogens, including those resistant to current therapies. mdpi.commdpi.comnih.govmdpi.com

Future research trajectories for this compound in identifying new therapeutic applications could involve:

Expanded In Vitro Susceptibility Testing: Evaluating the minimum inhibitory concentrations (MICs) of this compound against a wider range of clinically relevant fungal pathogens, including emerging and drug-resistant strains. mdpi.comnih.gov

Investigation in Alternative Infection Models: Utilizing established animal models for fungal infections other than candidosis, such as invasive aspergillosis, cryptococcosis, or infections caused by dematiaceous fungi, to assess this compound's efficacy in vivo. asm.orgresearchgate.net

Combination Therapy Studies: Exploring potential synergistic effects of this compound when used in combination with other antifungal agents or adjunctive therapies, which could broaden its utility or improve outcomes in difficult-to-treat infections. mdpi.comnih.gov

Targeted Delivery Approaches: Investigating novel formulations or drug delivery systems for this compound that could enhance its concentration at specific infection sites, potentially increasing its effectiveness against localized or difficult-to-access fungal pathogens. researchgate.net

The identification of new therapeutic applications for this compound would necessitate detailed preclinical studies to establish efficacy and understand the pharmacokinetic and pharmacodynamic properties in the context of these new indications.

Advancements in Preclinical and Translational Research Methodologies for Antifungal Compounds

Advancements in preclinical and translational research methodologies are crucial for the efficient and effective development of new antifungal compounds, including exploring the full potential of agents like this compound. These advancements span in vitro testing, in vivo modeling, and the translation of laboratory findings to clinical applications. nih.govresearchgate.netresearchgate.net

Key advancements and their relevance to this compound research include:

Improved In Vitro Susceptibility Testing Methods: While standard methods like broth microdilution (CLSI and EUCAST) are well-established, ongoing efforts focus on harmonization and the development of methods to assess antifungal activity against biofilms and slow-growing or difficult-to-culture fungi. nih.gov Applying these advanced in vitro methods to this compound could provide a more comprehensive understanding of its activity beyond planktonic cells of Candida.

Sophisticated Animal Models: Murine models, including systemic infection and gastrointestinal colonization models, remain essential for evaluating antifungal efficacy, pharmacodynamics, and tolerability in vivo. researchgate.net Advancements in these models include the use of immunocompromised hosts to better mimic clinical scenarios and the development of models for emerging pathogens like Candida auris. researchgate.net Utilizing these refined animal models would allow for a more accurate assessment of this compound's potential in complex or resistant infections.

Molecular and Genetic Tools: The application of molecular tools such as CRISPR technologies, RNA interference, and transposon mutagenesis has advanced the study of fungal pathogenesis, drug resistance mechanisms, and host-pathogen interactions. researchgate.net These tools can be employed to investigate how fungi develop resistance to azoles like this compound or to identify potential combination targets.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Advanced PK/PD modeling is increasingly used to optimize dosing regimens and predict clinical outcomes based on in vitro and animal study data. researchgate.net While pharmacokinetic studies for this compound have been conducted, further PK/PD modeling could help determine optimal dosing strategies for potential new indications or in specific patient populations. ru.nl

Translational Immunology: Research is increasingly focusing on the interplay between antifungal agents and the host immune response. researchgate.netnih.gov Translational approaches in antifungal immunology aim to leverage knowledge of protective immunity to inform therapeutic strategies, including the use of immunotherapies alongside antifungal drugs. researchgate.netnih.gov Investigating the immunomodulatory effects of this compound or its potential in combination with immunotherapies represents a future research avenue.

High-Throughput Screening and Computational Approaches: Advances in high-throughput screening and computational methods, including target prediction based on chemical structure, can accelerate the identification of compounds with antifungal activity and predict potential targets. mdpi.comnih.govbiorxiv.orgfrontiersin.org While this compound's primary target (Erg11p) is known, these methods could potentially identify secondary targets or predict activity against fungi not previously tested. biorxiv.orgfrontiersin.org

These advancements in preclinical and translational research methodologies provide a framework for comprehensively evaluating the potential of antifungal compounds like this compound for new therapeutic applications and understanding the factors influencing their efficacy and resistance.

Q & A

How can researchers systematically identify gaps in existing literature on Vibunazole to formulate novel research questions?

To identify gaps, conduct a systematic review using databases like PubMed and Web of Science, focusing on antifungal mechanisms, resistance patterns, or pharmacokinetic studies. Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure queries (e.g., "In immunocompromised models [P], how does this compound [I] compare to fluconazole [C] in reducing fungal load [O]?"). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential questions for rigor and originality. Contradictions in existing data (e.g., efficacy in vitro vs. in vivo) highlight understudied areas .

Q. What experimental design principles should guide preliminary in vitro testing of this compound’s antifungal activity?

Adopt standardized protocols such as broth microdilution assays (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., fluconazole) and negative controls (solvent-only). Ensure replicates (n ≥ 3) to account for variability. Report data with precision aligned with instrument capabilities (e.g., MIC values rounded to one significant digit beyond instrument precision). Use tables to compare MICs across fungal strains, ensuring self-explanatory formatting with Roman numerals and footnotes .

Q. How should researchers ethically design human trials involving this compound while ensuring participant safety?

Follow ethical frameworks for participant selection:

  • Clearly define inclusion/exclusion criteria (e.g., immunocompromised patients with confirmed fungal infections).
  • Obtain informed consent with explicit disclosure of risks (e.g., hepatotoxicity).
  • Submit protocols to institutional review boards (IRBs) for approval, referencing guidelines like the Declaration of Helsinki.
  • Use stratified randomization to minimize bias in treatment allocation .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound?

Conduct bridging studies to analyze variables affecting translational outcomes:

  • Compare drug solubility, protein binding, and metabolic stability in physiological vs. lab conditions.
  • Use animal models to correlate plasma concentrations (via HPLC) with tissue penetration.
  • Apply meta-analysis to aggregate data from multiple studies, identifying confounding factors (e.g., bioavailability differences due to formulation). Address statistical heterogeneity using random-effects models .

Q. What advanced statistical methods are optimal for analyzing dose-response relationships in this compound studies?

Employ nonlinear regression models (e.g., sigmoidal Emax models) to quantify EC50 values. For multi-dose trials, use ANOVA with post-hoc Tukey tests to compare group means. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. Report p-values with exact significance levels (e.g., p=0.023) rather than thresholds (e.g., p<0.05). Use scatterplots with confidence intervals to visualize dose-response curves, adhering to journal formatting guidelines .

Q. How can researchers optimize analytical methods for quantifying this compound metabolites in complex biological matrices?

Develop a LC-MS/MS protocol with the following steps:

  • Validate selectivity using blank plasma samples spiked with metabolites.
  • Calibrate with internal standards (e.g., deuterated this compound) to correct for matrix effects.
  • Assess precision (intra-day/inter-day CV <15%) and accuracy (85–115% recovery).
  • Use scatter plots and Bland-Altman analysis to compare results against gold-standard methods. Reference ICH guidelines for bioanalytical method validation .

Q. What strategies mitigate biases in retrospective studies analyzing this compound’s clinical outcomes?

Apply propensity score matching to balance covariates (e.g., age, comorbidities) between treatment groups. Perform sensitivity analyses to assess unmeasured confounding. Use Kaplan-Meier curves with log-rank tests for survival data, adjusting for censoring. Report limitations transparently (e.g., selection bias in EHR data) .

Methodological Guidelines for Publishing

  • Data Presentation : Use tables for comparative MIC values (e.g., Table I: In vitro activity of this compound against Candida spp.) and figures for dose-response curves. Ensure all visuals are self-contained with descriptive captions .
  • Referencing : Follow Vancouver style, listing all authors up to six (e.g., "Smith et al. (1999) ").
  • Statistical Reporting : Avoid vague terms like "significant"; specify p-values and effect sizes (e.g., "HR=1.2, 95% CI: 1.1–1.4") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.